![molecular formula C20H20N4 B397117 6-(哌啶-1-基甲基)吲哚并[3,2-b]喹喔啉 CAS No. 53003-21-7](/img/structure/B397117.png)

6-(哌啶-1-基甲基)吲哚并[3,2-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

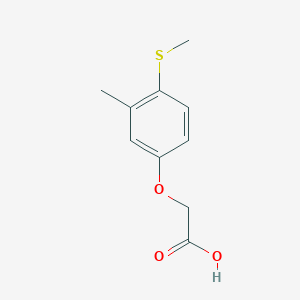

“6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline” is a chemical compound with the molecular formula C20H20N4 . It is a planar fused heterocyclic compound . The compound has a molecular weight of 316.4 g/mol .

Synthesis Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline” includes a piperidine ring attached to an indolo[3,2-b]quinoxaline core . The InChI string for this compound is InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 .Chemical Reactions Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives often involves condensation and cycloaddition reactions . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.4 g/mol, an XLogP3-AA of 3.7, and a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .科学研究应用

抗病毒和诱导干扰素的能力

研究表明,6-(2-氨基乙基)-6H-吲哚[2,3-b]喹喔啉(包括可能与 6-(哌啶-1-基甲基)吲哚并[3,2-b]喹喔啉具有结构相似性的衍生物)作为有效的干扰素诱导剂和抗病毒剂的潜力。这些化合物表现出低毒性和对病毒感染的显着活性,突出了它们在抗病毒治疗中的治疗潜力 (Shibinskaya 等人,2010 年)。

抗疟疾活性

一项针对吲哚并[3,2-‐b]喹啉-C11-羧酰胺对恶性疟原虫的抗疟疾作用的评估研究发现,哌啶-1-基连接的类似物是一种有希望的化合物。该衍生物抑制了疟疾寄生虫中的血红蛋白摄取,这是一种新的作用机制,表明其在开发新的抗疟疾疗法方面具有潜力 (Mudududdla 等人,2018 年)。

DNA 插层和抗癌特性

6H-吲哚并[2,3-b]喹喔啉,包括结构相关的化合物,已被确定为具有广泛药理活性的 DNA 插层剂。这些与 DNA 的相互作用促成了它们的抗癌、抗病毒和其他药理作用。这些化合物与 DNA 复合物的热稳定性对其药理活性至关重要,表明它们作为新型治疗剂模板的潜力 (Moorthy 等人,2013 年)。

合成应用

该化合物及其衍生物也一直是合成有机化学的关注焦点,研究探索了它们的合成和反应。例如,6-氨基丙基-6H-吲哚[2,3-b]喹喔啉衍生物的合成证明了这些化合物在产生各种生物活性分子方面的多功能性 (Shibinskaya 等人,2012 年)。

作用机制

Target of Action

The primary target of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), a specific type of cholinesterase .

Mode of Action

6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline interacts with its target, BuChE, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter essential for nerve signal transmission .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline are not available from the search results, the compound’s high solubility (>2.7 M in acetonitrile) suggests good bioavailability

Result of Action

The molecular effect of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline’s action is the inhibition of BuChE, leading to increased levels of acetylcholine . On a cellular level, this can affect various processes regulated by acetylcholine, including muscle contraction, heart rate, and other functions of the nervous system.

Action Environment

The action, efficacy, and stability of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline can be influenced by various environmental factors. For instance, its stability was demonstrated in a nonaqueous redox flow battery environment, where it showed 99.86% capacity retention over 49.5 hours . .

属性

IUPAC Name |

6-(piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGIXCCLPBEDOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-[4-(2,3,5-trimethylphenoxy)butyl]amine](/img/structure/B397034.png)

![N-allyl-N-[4-(4-chlorophenoxy)butyl]amine](/img/structure/B397035.png)

![N-allyl-N-[4-(3-methoxyphenoxy)butyl]amine](/img/structure/B397037.png)

![N-allyl-N-[4-(2,3-dichlorophenoxy)butyl]amine](/img/structure/B397039.png)

![N-allyl-N-[4-(2,5-dimethylphenoxy)butyl]amine](/img/structure/B397040.png)

![N-{4-[(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene}-N-methylmethanaminium](/img/structure/B397041.png)

![[4-(Methylsulfinyl)phenoxy]acetic acid](/img/structure/B397043.png)

![N-allyl-N-[4-(2-chloro-4,6-dimethylphenoxy)butyl]amine](/img/structure/B397044.png)

![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)

![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)